molecular formula C6H7NO2S B1387753 Methyl 5-methylthiazole-4-carboxylate CAS No. 68751-05-3

Methyl 5-methylthiazole-4-carboxylate

Cat. No.: B1387753
CAS No.: 68751-05-3
M. Wt: 157.19 g/mol
InChI Key: FFDBALRFBPEJBH-UHFFFAOYSA-N
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Description

Methyl 5-methylthiazole-4-carboxylate (CAS: 68751-05-3) is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 5 and a methoxycarbonyl group at position 4 . Thiazoles are sulfur- and nitrogen-containing aromatic rings known for their diverse biological activities and applications in pharmaceuticals, agrochemicals, and materials science. The methyl ester group enhances solubility in organic solvents, making this compound a versatile intermediate in medicinal chemistry. It has been utilized in synthesizing anticonvulsant and anti-inflammatory agents, as demonstrated in derivatives like ethyl 2-(4-chlorodibenzo[b,d]furan-1-yl)-5-methylthiazole-4-carboxylate .

Properties

IUPAC Name

methyl 5-methyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-4-5(6(8)9-2)7-3-10-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFDBALRFBPEJBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CS1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50653308
Record name Methyl 5-methyl-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68751-05-3
Record name Methyl 5-methyl-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-methylthiazole-4-carboxylate
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Preparation Methods

Cyclization and Esterification Approach

One common approach involves the construction of the thiazole ring from precursors such as methyl dichloroacetate and substituted aldehydes or amines, followed by esterification to yield methyl 5-methylthiazole-4-carboxylate derivatives.

  • For example, methyl 2-amino-5-derivatized thiazole-4-carboxylates have been synthesized by reacting phenylacetaldehyde with methyl dichloroacetate in anhydrous ether at low temperatures (0°C), followed by base-mediated cyclization using sodium methoxide in methanol.
  • Hydrolysis and subsequent esterification steps convert acid intermediates to the methyl ester form with good yields (~75%) and high purity.

Reduction and Oxidation of Thiazole Carboxylic Esters

Another effective method involves the reduction of 4-methylthiazole-5-carboxylic acid methyl ester to 4-methyl-5-hydroxymethyl-thiazole, followed by oxidation to the corresponding aldehyde or carboxylate derivatives.

  • Reduction is typically performed using sodium borohydride (NaBH4) in the presence of aluminum chloride (AlCl3) in monoglyme solvent at low temperatures (-10 to +5 °C), yielding the hydroxymethyl intermediate with high conversion.
  • The hydroxymethyl intermediate is then oxidized using various oxidizing agents such as TEMPO/sodium hypochlorite or pyridinium chlorochromate (PCC) in dichloromethane at controlled temperatures (0-30 °C) to afford the aldehyde or carboxylate derivatives with high purity (>97% by HPLC).

Catalytic Hydrogenation and Eco-Friendly Methods

Pd/BaSO4 catalyzed hydrogenation has been employed for the transformation of 4-methylthiazole-5-carboxylic acid chloride to 4-methyl-5-formylthiazole, an intermediate closely related to this compound.

  • This catalytic hydrogenation is performed in xylene at reflux temperature, offering an eco-friendly and industrially scalable method with good yields and reduced hazardous waste compared to traditional methods.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Temperature (°C) Yield (%) Purity (HPLC %) Notes
Cyclization with methyl dichloroacetate + NaOMe Phenylacetaldehyde, NaOMe in MeOH, anhydrous ether 0 ~75 Not specified General method for 2-amino-5-substituted thiazoles
Reduction + Oxidation NaBH4/AlCl3 in monoglyme; TEMPO/NaOCl or PCC in DCM -10 to 30 55-99 97-99 Two-step: hydroxymethyl intermediate then oxidation
Pd/BaSO4 catalyzed hydrogenation 4-methylthiazole-5-carboxylic acid chloride, Pd/BaSO4 catalyst, xylene reflux ~140 (reflux) Good Not specified Eco-friendly, industrial scale

Detailed Research Findings and Notes

  • The reduction of methyl esters to hydroxymethyl derivatives using NaBH4/AlCl3 is highly efficient and allows for subsequent selective oxidation to the aldehyde or carboxylate forms, which can then be esterified to yield this compound with high purity.
  • Oxidation using TEMPO and sodium hypochlorite is mild and conducted at low temperatures (0-2 °C) to prevent overoxidation and degradation, yielding products with 97-98% purity by HPLC.
  • PCC oxidation in dichloromethane at 15-30 °C offers an alternative oxidation route with yields around 99% purity, suitable for sensitive substrates.
  • The Pd/BaSO4 catalytic hydrogenation method provides an environmentally benign alternative to classical chemical reductions, with the advantage of scalability and reduced hazardous byproducts.
  • The cyclization approach using methyl dichloroacetate and aldehydes under basic conditions is a versatile method for synthesizing various substituted thiazole carboxylates, including this compound derivatives.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-methylthiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Applications

Key Intermediate in Drug Synthesis
MMTCA serves as a vital building block in the synthesis of various pharmaceuticals, especially those aimed at treating bacterial infections and other diseases. Its thiazole structure contributes to the biological activity of the resulting compounds, enhancing their efficacy against pathogens.

  • Case Study: Antibacterial Agents
    Research has demonstrated that derivatives of MMTCA exhibit potent antibacterial properties. For instance, modifications to the methylthiazole structure have led to the development of new classes of antibiotics that are effective against resistant strains of bacteria.

Potential in Anticancer Therapy
The compound's ability to interact with biological targets makes it a candidate for anticancer drug development. Studies indicate that MMTCA derivatives can inhibit specific enzymes involved in cancer cell proliferation.

Pharmaceutical Application Target Disease Efficacy
Antibiotic SynthesisBacterial InfectionsHigh
Anticancer Drug DevelopmentVarious CancersModerate

Agricultural Chemistry

Formulation of Agrochemicals
MMTCA is utilized in the development of agrochemicals, including fungicides and herbicides. Its role is crucial in protecting crops from diseases and pests, thereby improving agricultural yield.

  • Case Study: Fungicide Development
    A study highlighted the use of MMTCA in formulating a novel fungicide that showed increased effectiveness compared to traditional agents. The compound's unique chemical properties allow for better absorption by plants, enhancing its protective capabilities.
Agrochemical Application Type Effectiveness
FungicideSystemicHigh
HerbicideContactModerate

Biochemical Research

Role in Enzyme Inhibition Studies
In biochemical research, MMTCA is employed to investigate enzyme inhibition mechanisms and metabolic pathways. This research aids in understanding biological processes and identifying potential therapeutic targets.

  • Case Study: Metabolic Pathway Analysis
    Researchers have used MMTCA to study its effects on specific metabolic pathways in microorganisms. The findings suggest that MMTCA can modulate enzyme activity, leading to altered metabolic outcomes.
Biochemical Research Focus Application Findings
Enzyme InhibitionMetabolic StudiesSignificant Impact
Pathway AnalysisMicrobial MetabolismModulation Observed

Material Science

Development of Novel Materials
MMTCA is explored in material science for its potential in creating new polymers and coatings with enhanced durability and resistance to environmental factors.

  • Case Study: Polymer Synthesis
    The incorporation of MMTCA into polymer matrices has been shown to improve mechanical properties and thermal stability, making it suitable for various industrial applications.
Material Science Application Material Type Properties Enhanced
Polymer DevelopmentThermoplasticDurability
Coating FormulationProtective CoatingsEnvironmental Resistance

Mechanism of Action

The mechanism of action of Methyl 5-methylthiazole-4-carboxylate involves its interaction with various molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It can interfere with cellular signaling pathways, leading to apoptosis or inhibition of cell proliferation. .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of Methyl 5-methylthiazole-4-carboxylate are best understood through comparisons with analogous thiazole and isothiazole derivatives. Below is a detailed analysis supported by experimental data and research findings:

Table 1: Structural and Functional Comparison of Thiazole Derivatives

Compound Name Substituents (Positions) CAS Number Molecular Weight Key Properties/Applications References
This compound 5-CH₃, 4-COOCH₃ 68751-05-3 171.21 Intermediate for bioactive molecules
Methyl 2-chlorothiazole-4-carboxylate 2-Cl, 4-COOCH₃ 72605-86-8 177.62 Enhanced electrophilicity for nucleophilic substitution
Methyl 2-bromo-5-methylthiazole-4-carboxylate 2-Br, 5-CH₃, 4-COOCH₃ 56355-61-4 236.09 Halogenated analog for cross-coupling reactions
Ethyl 5-methylthiazole-4-carboxylate 5-CH₃, 4-COOCH₂CH₃ 61323-26-0 171.22 Improved solubility in polar solvents
Methyl 2-amino-5-(trifluoromethyl)thiazole-4-carboxylate 2-NH₂, 5-CF₃, 4-COOCH₃ 1086375-61-2 240.17 Electron-withdrawing CF₃ group enhances metabolic stability

Key Findings

Substituent Effects on Reactivity Halogenated Derivatives: Methyl 2-chlorothiazole-4-carboxylate and its bromo analog (e.g., Methyl 2-bromo-5-methylthiazole-4-carboxylate) exhibit higher reactivity in cross-coupling reactions due to the halogen's leaving-group ability. For instance, bromo derivatives are preferred in Suzuki-Miyaura couplings . Amino and Trifluoromethyl Groups: The amino group in Methyl 2-amino-5-(trifluoromethyl)thiazole-4-carboxylate facilitates hydrogen bonding in target proteins, while the CF₃ group improves lipophilicity and pharmacokinetic profiles .

Ester Group Variations Ethyl esters (e.g., Ethyl 5-methylthiazole-4-carboxylate) demonstrate superior solubility in ethanol and DMSO compared to methyl esters, which is critical for in vivo formulations . Methyl esters, however, are more reactive in hydrolysis reactions due to steric effects .

Biological Activity Derivatives like ethyl 2-(4-chlorodibenzo[b,d]furan-1-yl)-5-methylthiazole-4-carboxylate exhibit anticonvulsant activity in rodent models, with ED₅₀ values comparable to reference drugs like phenobarbital. The 4-chlorodibenzofuran moiety enhances blood-brain barrier penetration .

Synthetic Accessibility

  • This compound is synthesized via cyclization of nitriles with ethyl 2-bromoacetoacetate, achieving yields >80% . Ethyl analogs require additional steps for ester hydrolysis and amide coupling, reducing overall efficiency .

Biological Activity

Methyl 5-methylthiazole-4-carboxylate (MMT) is a thiazole derivative known for its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of MMT, including its mechanisms of action, biochemical properties, and relevant case studies.

Target Interactions
MMT interacts with specific proteins and enzymes, influencing their functions. Thiazole derivatives like MMT are known to bind to active sites on proteins, leading to either inhibition or activation of these biomolecules. For instance, MMT has been shown to inhibit microbial enzymes, thereby exhibiting antimicrobial properties.

Biochemical Pathways
The compound is involved in several biochemical pathways, affecting cellular processes such as metabolism and signaling. MMT can induce apoptosis in cancer cells by activating specific signaling pathways, demonstrating its potential as an anticancer agent.

Biological Activities

MMT exhibits a range of biological activities that can be summarized as follows:

  • Antimicrobial Activity : MMT has shown effectiveness against various microbial strains. Its ability to inhibit enzymes involved in microbial metabolism contributes to its antimicrobial properties .
  • Antitumor Activity : Research indicates that MMT can induce cytotoxic effects in cancer cells, making it a candidate for further development as an anticancer drug .
  • Antiviral Properties : Some studies have explored the antiviral potential of thiazole derivatives, including MMT, highlighting their ability to inhibit viral replication .

Antimicrobial Efficacy

A study focused on the synthesis and biological evaluation of thiazole derivatives found that compounds similar to MMT exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values demonstrated that these compounds could effectively inhibit bacterial growth .

Antitumor Activity

In another investigation, various thiazole derivatives were tested for their cytotoxic effects on cancer cell lines. For example, one derivative showed an IC50 value of 1.61 µg/mL against human glioblastoma cells, indicating potent antitumor activity. The presence of a methyl group at specific positions was found to enhance cytotoxic effects significantly .

Antiviral Studies

Research into phenylthiazole compounds has revealed promising antiviral activities. Modifications to the thiazole ring structure led to enhanced selectivity and metabolic stability in antiviral assays. These findings suggest that MMT and its derivatives could serve as templates for developing new antiviral agents .

PropertyDescription
Molecular FormulaC6H7NO2S
Molecular Weight155.19 g/mol
SolubilitySoluble in organic solvents
StabilityStable under standard laboratory conditions; sensitive to light and heat degradation

Q & A

Basic: What are the common synthetic routes for Methyl 5-methylthiazole-4-carboxylate, and how are reaction conditions optimized?

This compound is typically synthesized via cyclocondensation or coupling reactions. A key method involves:

  • Cyclocondensation : Reacting thioamide precursors with α-haloketones or esters under basic conditions. For example, similar thiazole derivatives are synthesized using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) as coupling agents in anhydrous solvents like dichloromethane or THF .
  • One-step synthesis : Ethyl 2-amino-4,5-dihydrothiazole-4-carboxylate analogs can be synthesized via AI-driven retrosynthetic analysis, leveraging databases like PISTACHIO and Reaxys to predict feasible routes .
    Optimization : Reaction parameters such as pH (maintained at 6–8), temperature (60–80°C), and catalyst loading (e.g., 1.2–1.5 equiv. of EDCI) are critical for yield improvement. Solvent polarity and steric effects also influence isomer formation (e.g., (4R)- vs. (4S)-isomers in dihydrothiazoles) .

Basic: Which spectroscopic techniques are employed to confirm the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR are used to identify proton environments (e.g., methyl groups at δ 2.5–3.0 ppm) and carbonyl carbons (δ 160–170 ppm). For example, thiazole derivatives in show distinct aromatic proton signals at δ 7.2–8.1 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 172.22 for Ethyl 2-amino-4,5-dihydrothiazole-4-carboxylate) .
  • X-ray Crystallography : Used to resolve ambiguities in stereochemistry. For instance, crystallographic data for 5-methylisoxazole-4-carboxylic acid (a structural analog) was obtained using SHELX and ORTEP-III software .

Advanced: How can researchers resolve data contradictions arising from different synthetic protocols?

Contradictions in yields or isomer ratios often stem from:

  • Catalyst Selection : EDCI/HOBt systems may favor amide coupling, while Pd(PPh3_3)4_4 in Suzuki-Miyaura reactions (e.g., biphenyl derivatives) alters regioselectivity .
  • Reaction Solvent : Polar aprotic solvents (e.g., DMF) increase reaction rates but may promote side reactions compared to THF or toluene .
  • Temperature Control : Lower temperatures (0–5°C) reduce epimerization in chiral intermediates .
    Resolution Strategy : Cross-validate using multiple techniques (e.g., HPLC for purity, 1^1H NMR for stereochemical analysis) and computational modeling to predict optimal conditions .

Advanced: What strategies are used to determine the crystal structure of this compound derivatives?

  • Software Tools : SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) are widely used for small-molecule crystallography. ORTEP-III generates thermal ellipsoid plots to visualize atomic displacement .
  • Data Collection : High-resolution synchrotron data (≤1.0 Å) is ideal. For example, 5-methylisoxazole-4-carboxylic acid was resolved using Mo-Kα radiation (λ = 0.71073 Å) .
  • Validation : R-factors (<5%), residual density maps, and hydrogen-bonding patterns (e.g., graph-set analysis) ensure structural accuracy .

Advanced: How do substituent variations on the thiazole ring influence the compound’s bioactivity?

  • Electron-Withdrawing Groups (EWGs) : Nitro (-NO2_2) or cyano (-CN) substituents enhance electrophilicity, improving binding to biological targets (e.g., kinase inhibition in anticancer studies) .
  • Steric Effects : Bulky groups (e.g., 3,4,5-trimethoxyphenyl) may reduce solubility but increase target specificity. Derivatives like 2-phenyl-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide show potent antiproliferative activity (IC50_{50} < 1 μM) .
  • Hydrogen-Bonding : Hydroxyl (-OH) or amino (-NH2_2) groups facilitate interactions with enzymes (e.g., COX-2 inhibition in anti-inflammatory applications) .

Advanced: What computational methods aid in predicting synthetic pathways for this compound derivatives?

  • Retrosynthetic Analysis : Tools like AI-driven Template_relevance models (PISTACHIO, Reaxys) predict one-step routes by analyzing >106^6 reactions. For example, Ethyl 2-amino-4,5-dihydrothiazole-4-carboxylate was synthesized via a predicted cyclization pathway .
  • DFT Calculations : Optimize transition states and intermediates for key reactions (e.g., cyclocondensation energy barriers) .
  • Docking Studies : Molecular docking (e.g., AutoDock Vina) evaluates bioactivity by simulating ligand-receptor interactions (e.g., thiazole derivatives binding to EGFR kinases) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-methylthiazole-4-carboxylate
Reactant of Route 2
Methyl 5-methylthiazole-4-carboxylate

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